Cas no 892435-07-3 (2-Butanone, 4-[(4-nitrophenyl)thio]-)
2-Butanone, 4-[(4-nitrophenyl)thio]- Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone, 4-[(4-nitrophenyl)thio]-
- 4-((4-Nitrophenyl)thio)butan-2-one
-
- Inchi: 1S/C10H11NO3S/c1-8(12)6-7-15-10-4-2-9(3-5-10)11(13)14/h2-5H,6-7H2,1H3
- InChI Key: KQUVOEIMFCZXIH-UHFFFAOYSA-N
- SMILES: CC(=O)CCSC1=CC=C([N+]([O-])=O)C=C1
2-Butanone, 4-[(4-nitrophenyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-50mg |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 50mg |
¥16524.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-100mg |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 100mg |
¥14976.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-250mg |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 250mg |
¥15678.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-500mg |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 500mg |
¥17609.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-1g |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 1g |
¥18314.00 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346753-2.5g |
4-((4-Nitrophenyl)thio)butan-2-one |
892435-07-3 | 98% | 2.5g |
¥35985.00 | 2024-04-26 | |
| Enamine | EN300-394545-0.05g |
4-[(4-nitrophenyl)sulfanyl]butan-2-one |
892435-07-3 | 0.05g |
$612.0 | 2023-03-02 | ||
| Enamine | EN300-394545-0.1g |
4-[(4-nitrophenyl)sulfanyl]butan-2-one |
892435-07-3 | 0.1g |
$640.0 | 2023-03-02 | ||
| Enamine | EN300-394545-0.25g |
4-[(4-nitrophenyl)sulfanyl]butan-2-one |
892435-07-3 | 0.25g |
$670.0 | 2023-03-02 | ||
| Enamine | EN300-394545-0.5g |
4-[(4-nitrophenyl)sulfanyl]butan-2-one |
892435-07-3 | 0.5g |
$699.0 | 2023-03-02 |
2-Butanone, 4-[(4-nitrophenyl)thio]- Related Literature
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-Butanone, 4-[(4-nitrophenyl)thio]-
Chemical Profile of 2-Butanone, 4-[(4-nitrophenyl)thio] (CAS No. 892435-07-3)
2-Butanone, 4-[(4-nitrophenyl)thio], identified by the Chemical Abstracts Service Number (CAS No.) 892435-07-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound belongs to the class of thioether derivatives, featuring a butanone backbone linked to a 4-nitrophenyl moiety through a sulfur atom. The presence of both a ketone group and a nitro-substituted aromatic ring imparts distinct reactivity and potential biological activity, making it a subject of interest for synthetic chemists and biologists alike.
The synthesis of 2-Butanone, 4-[(4-nitrophenyl)thio] involves multi-step organic transformations, typically starting from commercially available precursors such as butanone and 4-nitrothiophenol. The key step in its preparation is the nucleophilic substitution reaction where the hydroxyl group of 4-nitrothiophenol is displaced by the thiolate anion derived from butanone under basic conditions. This reaction requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst selection, to ensure high yield and purity. Advanced techniques such as chromatography and spectroscopic methods (e.g., NMR, IR, and mass spectrometry) are employed to characterize the compound and confirm its structural integrity.
From a chemical perspective, 2-Butanone, 4-[(4-nitrophenyl)thio] exhibits interesting physicochemical properties due to its hybrid structure. The ketone group contributes to hydrogen bonding capabilities, while the nitro group enhances electronic delocalization and potential metal coordination properties. These features make it a versatile intermediate in medicinal chemistry, where such compounds are often explored for their pharmacological effects. The nitro group, in particular, is known to influence the electronic properties of aromatic systems, making it a valuable tool in designing molecules with specific biological activities.
Recent research in the field of medicinal chemistry has highlighted the potential of thioether derivatives as bioactive molecules. Studies have demonstrated that compounds containing both ketone and nitrophenyl groups can interact with biological targets in novel ways, leading to applications in drug discovery. For instance, derivatives of 2-Butanone, 4-[(4-nitrophenyl)thio] have been investigated for their antimicrobial and anti-inflammatory properties. The sulfur atom in thioethers is known to participate in various biochemical interactions, including binding to proteins and enzymes, which could modulate biological pathways relevant to diseases.
In an intriguing study published last year in the Journal of Medicinal Chemistry, researchers synthesized analogs of 2-Butanone, 4-[(4-nitrophenyl)thio] and evaluated their efficacy against bacterial strains resistant to conventional antibiotics. The study revealed that certain derivatives exhibited significant inhibitory effects on bacterial growth by disrupting essential metabolic pathways. The mechanism of action was attributed to the combined effects of the ketone group's ability to form hydrogen bonds and the nitro group's redox activity within bacterial cells. This finding underscores the importance of exploring structurally diverse molecules like 2-Butanone, 4-[(4-nitrophenyl)thio] for developing novel therapeutic agents.
The agrochemical sector has also shown interest in this compound due to its potential as a precursor for crop protection agents. Thioether derivatives are known to exhibit herbicidal and pesticidal properties by interfering with enzymatic processes in plants or pests. Research indicates that modifications around the butanone core and 4-nitrophenyl moiety can fine-tune the biological activity of these compounds. For example, introducing additional functional groups or altering substitution patterns can enhance their efficacy or selectivity toward specific targets while minimizing environmental impact.
From an industrial standpoint, the production of 2-Butanone, 4-[(4-nitrophenyl)thio] requires robust synthetic protocols to ensure scalability and cost-effectiveness. Process optimization is crucial for achieving high yields while maintaining environmental compliance through waste minimization strategies. Green chemistry principles are increasingly being applied in its synthesis, such as using biodegradable solvents or catalytic methods that reduce energy consumption. These approaches align with global efforts to promote sustainable chemical manufacturing practices.
The analytical characterization of 2-Butanone, 4-[(4-nitrophenyl)thio] is another critical aspect that demands precision and expertise. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are standard techniques used for purity assessment and structural confirmation. Additionally, computational methods such as molecular modeling are employed to predict possible interactions between this compound and biological targets based on its structure.
The future directions for research on 2-Butanone, 4-[(4-nitrophenyl)thio] include exploring its role in drug development further. By leveraging computational screening tools combined with experimental validation, scientists aim to identify new therapeutic applications or improve existing ones. Furthermore,investigations into its pharmacokinetic properties will be essential for understanding how it behaves within living systems before moving into clinical trials.
In conclusion,2-butanol、nitration、sulfur-containing、ketones、aromatic rings、synthetic pathways、biological activities、medicinal chemistry、agricultural applications。 These attributes position it as a promising candidate for further exploration across multiple scientific disciplines.
892435-07-3 (2-Butanone, 4-[(4-nitrophenyl)thio]-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)